N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S2/c1-26-14-4-2-13(3-5-14)23-11-12(10-15(23)24)17(25)20-18-21-22-19(30-18)29-9-6-16-27-7-8-28-16/h2-5,12,16H,6-11H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQHORFVJBHDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, commonly referred to as Compound A, is a synthetic compound characterized by a complex structure that includes a thiadiazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure
The chemical structure of Compound A can be represented as follows:
Biological Activity Overview
The biological activities of Compound A are attributed to its unique structural features. Thiadiazole derivatives are known for their diverse pharmacological properties. The following sections detail the specific biological activities associated with this compound.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Compound A has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes such as DNA replication and protein synthesis. In vitro studies reveal that it displays potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Compound A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Compound A has shown promising results in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vitro Anticancer Activity
In a study conducted using human breast cancer cell lines (MCF-7), Compound A exhibited an IC50 value of 15 µM after 48 hours of treatment. The compound was found to induce apoptosis through the intrinsic pathway, as evidenced by increased levels of caspase-3 and PARP cleavage.
Table 2: Anticancer Efficacy of Compound A
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Induction of oxidative stress |
Anticonvulsant Activity
Thiadiazole derivatives are recognized for their anticonvulsant effects. Compound A has been evaluated in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ).
Research Findings:
In a controlled study on mice, administration of Compound A at doses of 10 mg/kg resulted in a significant reduction in seizure frequency compared to the control group. This suggests its potential utility in treating epilepsy.
The biological activity of Compound A is largely influenced by its interaction with various molecular targets:
- Enzyme Inhibition : The thiadiazole moiety may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : The compound likely interacts with neurotransmitter receptors, contributing to its anticonvulsant effects.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, Compound A can trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 878731-29-4)
- Substituent : 4-Fluorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) in the target.
- Thiadiazole Modification : Isopropyl group instead of dioxolane-ethylsulfanyl.
- Molecular Formula : C₁₇H₁₈FN₄O₂S (MW: 376.4 g/mol) .
- The isopropyl group raises lipophilicity (clogP ~2.8 estimated), favoring membrane permeability but reducing aqueous solubility compared to the dioxolane-containing target.
b) N-(5-{[2-(1,3-Dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 894042-65-0)
- Substituent : 3-Methoxyphenyl (meta-substitution) vs. 4-methoxyphenyl (para-substitution) in the target.
- Molecular Formula : C₁₉H₂₂N₄O₅S₂ (MW: 450.5 g/mol) .
- Impact : Para-substitution allows resonance stabilization of the methoxy group, improving electronic delocalization. Meta-substitution may introduce steric hindrance, altering binding pocket interactions in biological targets.
c) 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide analog (CAS: 894026-54-1)
- Substituent: 3-Methylphenyl (non-polar) vs. 4-methoxyphenyl.
- Molecular Formula : C₁₉H₂₂N₄O₄S₂ (MW: 434.5 g/mol) .
- Impact : The methyl group increases lipophilicity (clogP ~3.1 estimated), favoring hydrophobic interactions but reducing solubility. The absence of methoxy’s electron-donating effects may diminish hydrogen-bonding capacity.
Thiadiazole Ring Modifications
- Target Compound : The 2-(1,3-dioxolan-2-yl)ethylsulfanyl group introduces two oxygen atoms, enhancing polarity and solubility (clogP ~1.9 estimated).
Core Structure Comparisons
- Dihydropyridine Derivatives (e.g., AZ331, AZ257 in ): Core: 1,4-Dihydropyridine vs. pyrrolidone-thiadiazole in the target. Functional Groups: Include cyano, furyl, and substituted phenylthio moieties. Impact: Dihydropyridines are classically associated with calcium channel modulation, whereas the pyrrolidone-thiadiazole scaffold may target enzymes like kinases or proteases due to its hydrogen-bonding motifs .
Preparation Methods
Reaction Conditions and Mechanism
Heating β-hydromuconic acid (HOOC–CH₂–CH₂–CH₂–COOH) with 4-methoxyaniline at 150–200°C under inert conditions induces cyclodehydration, forming 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The reaction proceeds through salt formation between the amine and dicarboxylic acid, followed by intramolecular cyclization to yield the pyrrolidone ring.
Key Parameters
Conversion to Acyl Chloride
The carboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂) under reflux. This step ensures efficient amide bond formation in subsequent coupling reactions.
Procedure
-
Dissolve 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (10 mmol) in anhydrous dichloromethane.
-
Add SOCl₂ (15 mmol) dropwise under nitrogen.
-
Reflux at 60°C for 4 hours.
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Remove excess SOCl₂ and solvent under vacuum to obtain the acyl chloride as a pale-yellow solid.
Synthesis of 5-{[2-(1,3-Dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
The thiadiazole core is functionalized with a sulfanyl-dioxolane group via nucleophilic substitution.
Preparation of 1,3,4-Thiadiazol-2-amine
A one-pot synthesis from thiosemicarbazide and carboxylic acids using polyphosphate ester (PPE) as a cyclizing agent yields 2-amino-1,3,4-thiadiazoles. For example, reaction with acetic acid produces 5-methyl-1,3,4-thiadiazol-2-amine.
Optimized Conditions
-
Reagents : Thiosemicarbazide (1 eq), carboxylic acid (1 eq), PPE (1.2 eq).
Coupling of Thiadiazole and Pyrrolidine Fragments
The final step involves amide bond formation between the acyl chloride and thiadiazole amine.
Amidation Reaction
React 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride (1 eq) with 5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine (1 eq) in the presence of triethylamine (TEA) as a base.
Conditions
-
Solvent : Anhydrous dichloromethane.
-
Temperature : 0°C → 25°C over 2 hours.
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Workup : Wash with 5% HCl, dry over Na₂SO₄, and purify via flash chromatography.
-
Yield : 70–75%.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pyrrolidine acid | 65 | 98.5 |
| 2 | Thiadiazole amine | 50 | 97.0 |
| 3 | Final product | 73 | 99.2 |
Challenges and Mitigation Strategies
Side Reactions During Alkylation
Competing oxidation of the thiolate to disulfide is minimized by conducting reactions under nitrogen.
Acyl Chloride Hydrolysis
Rapid coupling after acyl chloride synthesis prevents hydrolysis to the carboxylic acid.
Q & A
Basic: What are the key considerations in optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis of this thiadiazole-pyrrolidine hybrid requires multi-step reactions, with critical optimization of:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for thiadiazole ring formation .
- Temperature control : Maintaining 60–80°C during coupling reactions minimizes side products .
- Reaction time : Shorter times (1–3 hours) for sulfanyl group incorporation prevent over-oxidation .
- Purification : Thin-layer chromatography (TLC) and column chromatography are essential for isolating intermediates, while recrystallization improves final product purity .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of the compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., 4-methoxyphenyl at δ 3.8 ppm for OCH) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 450.5 (CHNOS) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral distortions in the thiadiazole-pyrrolidine core .
Basic: How should researchers design initial bioactivity screens to evaluate the pharmacological potential of this compound?
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values .
- Targeted docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
Advanced: What methodological approaches resolve contradictions between computational docking predictions and experimental bioactivity data?
- Mutagenesis studies : Modify key residues (e.g., catalytic lysine in HDACs) to validate binding interactions predicted by docking .
- Surface Plasmon Resonance (SPR) : Quantify binding affinities (K) to reconcile discrepancies between in silico and in vitro results .
- Molecular Dynamics (MD) simulations : Analyze ligand-protein stability over 100 ns trajectories to identify false-positive docking poses .
Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?
-
Systematic substitution :
Position Modification Impact on Activity Thiadiazole-S Replace with Se or O Alters electron density, affecting antimicrobial potency 4-Methoxyphenyl Substitute with halogens (F, Cl) Enhances metabolic stability Pyrrolidine carbonyl Convert to ester or amide Modulates solubility and bioavailability -
Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
Advanced: How can researchers address discrepancies in analytical data (e.g., NMR, MS) during structural elucidation?
- Multi-technique validation :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., thiadiazole protons) .
- Isotopic labeling : Use N-labeled precursors to trace nitrogen environments in MS/MS fragmentation .
- Synchrotron XRD : High-flux X-rays resolve ambiguous electron density maps for stereochemical assignments .
Advanced: What in vivo models are appropriate for validating the therapeutic efficacy observed in preliminary in vitro studies?
- Rodent models :
- Anticancer : Xenograft models (e.g., HT-29 colon cancer in nude mice) with dose escalation (10–50 mg/kg) .
- Anti-inflammatory : Carrageenan-induced paw edema in rats to assess COX-2 inhibition .
- Pharmacokinetics (PK) : LC-MS/MS monitors plasma concentration-time profiles to calculate AUC and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
